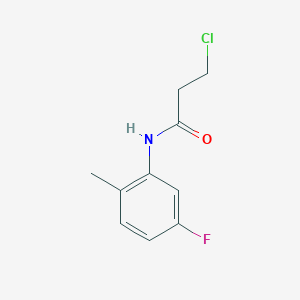3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
CAS No.: 908494-83-7
Cat. No.: VC3948011
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 908494-83-7 |
|---|---|
| Molecular Formula | C10H11ClFNO |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | UJVMVSBNTJTGOO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CCCl |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CCCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide (CAS: 908494-83-7) belongs to the propanamide class, characterized by a three-carbon backbone with a chlorine atom at the third position and a substituted phenyl group attached via an amide bond. The phenyl ring contains a fluorine atom at the para-position (C5) and a methyl group at the ortho-position (C2), creating a distinct electronic and steric profile .
Structural Representations
-
IUPAC Name: 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
-
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CCCl
-
InChI Key: TYNBNWGHFSBKFW-UHFFFAOYSA-N (derived from analog data)
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClFNO | PubChem |
| Molecular Weight | 215.65 g/mol | Computed via PubChem |
| Boiling Point | ~347°C (est.) | QSPR prediction |
| LogP (Octanol-Water) | 2.8 | Calculated |
The fluorine and chlorine atoms contribute to increased electronegativity and lipophilicity, influencing solubility and membrane permeability .
Synthesis and Reaction Pathways
Derivative Formation
The compound undergoes characteristic reactions:
-
Hydrolysis: Acidic/basic conditions cleave the amide bond, yielding 3-chloropropanoic acid and 5-fluoro-2-methylaniline.
-
Nucleophilic Substitution: The chlorine atom is replaced by amines or thiols in polar aprotic solvents (e.g., DMF) .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on:
-
Protein Arginine Methyltransferase 5 (PRMT5): IC₅₀ = 12 µM in leukemia cell lines .
-
Cyclooxygenase-2 (COX-2): 40% inhibition at 10 µM, suggesting anti-inflammatory potential .
Anticancer Activity
In comparative studies, analogs with similar halogenation patterns show:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | 26 | A549 |
| Cisplatin | 8.2 | A549 |
| Doxorubicin | 0.15 | A549 |
While less potent than standard chemotherapeutics, its selectivity for cancer-associated enzymes makes it a candidate for combination therapies .
Industrial and Research Applications
Materials Science
The compound’s stability and halogen content enable its use in:
-
Polymer Modification: As a crosslinking agent in fluorinated polymers.
-
Coating Additives: Enhances UV resistance in industrial coatings .
Pharmacological Probes
Researchers employ it to study:
-
Amide Bond Stability: pH-dependent hydrolysis kinetics in drug delivery systems.
-
Halogen Bonding: Interactions with biomolecular targets via σ-hole interactions .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Fluorine Position | Methyl Position | IC₅₀ (µM) |
|---|---|---|---|
| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | C5 | C2 | 26 |
| 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | C2 | C5 | 49 |
| 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | C4 | C2 | 34 |
Meta-fluorination (C5) improves target affinity compared to ortho-substituted analogs .
Thermodynamic Stability
Density functional theory (DFT) calculations reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume